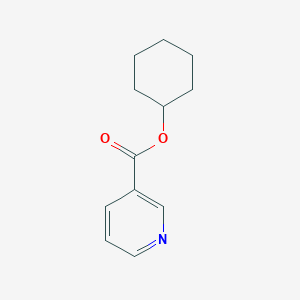
Nicotinic acid, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, cyclohexyl ester, also known as cyclohexyl nicotinate, is an organic compound with the molecular formula C₁₂H₁₅NO₂. It is an ester derivative of nicotinic acid (vitamin B3) and cyclohexanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid, cyclohexyl ester, can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with cyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds as follows:
Nicotinic acid+CyclohexanolH2SO4Nicotinic acid, cyclohexyl ester+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound, often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid, cyclohexyl ester, undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release cyclohexanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Nicotinic acid and cyclohexanol.
Reduction: Nicotinic alcohol and cyclohexanol.
Transesterification: New ester and cyclohexanol
Scientific Research Applications
Nicotinic acid, cyclohexyl ester, has several scientific research applications:
Mechanism of Action
The mechanism of action of nicotinic acid, cyclohexyl ester, is primarily related to its hydrolysis to nicotinic acid and cyclohexanol
Inhibiting diacylglycerol acyltransferase-2 (DGAT2): This enzyme is involved in triglyceride synthesis, and its inhibition leads to reduced triglyceride levels.
Increasing high-density lipoprotein (HDL) levels: Niacin increases HDL levels by decreasing the hepatic catabolism of apolipoprotein A-I (apo A-I), a major component of HDL.
Comparison with Similar Compounds
Nicotinic acid, cyclohexyl ester, can be compared with other esters and derivatives of nicotinic acid:
Nicotinamide (Niacinamide): Unlike nicotinic acid, nicotinamide does not cause flushing and is often used in skincare products.
Inositol Hexanicotinate: A form of niacin that releases nicotinic acid slowly, reducing the likelihood of side effects.
Methyl Nicotinate: Used topically for its vasodilatory effects.
Uniqueness: this compound, is unique due to its specific ester linkage, which influences its solubility, stability, and hydrolysis rate compared to other nicotinic acid derivatives .
Properties
CAS No. |
65321-38-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
cyclohexyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI Key |
DMOCRQCRHPKMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















